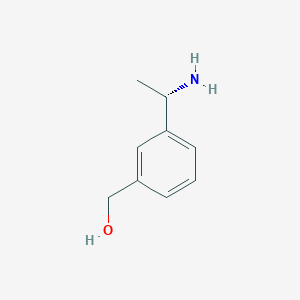

(S)-(3-(1-Aminoethyl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

[3-[(1S)-1-aminoethyl]phenyl]methanol |

InChI |

InChI=1S/C9H13NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7,11H,6,10H2,1H3/t7-/m0/s1 |

InChI Key |

ZLYGOPUUIJRNMD-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC(=C1)CO)N |

Canonical SMILES |

CC(C1=CC=CC(=C1)CO)N |

Origin of Product |

United States |

Synthetic Methodologies for S 3 1 Aminoethyl Phenyl Methanol and Its Enantiomers

Overview of Established Synthetic Routes for Chiral Phenylmethanols

Chiral phenylmethanols, also known as phenylethanolamines, are a class of compounds with significant applications in the pharmaceutical industry. Their synthesis often involves the stereoselective reduction of a corresponding ketone or the resolution of a racemic mixture. Common strategies include asymmetric hydrogenation of prochiral ketones using chiral catalysts, enzymatic resolutions, and the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. These methods provide access to enantiomerically pure or enriched phenylmethanols, which are vital building blocks for more complex chiral molecules.

Chiral Reduction Strategies in the Synthesis of (S)-(3-(1-Aminoethyl)phenyl)methanol Precursors

The synthesis of this compound often proceeds through the chiral reduction of a suitable precursor, typically a ketone. This approach is highly valued for its potential to directly establish the desired stereocenter.

The use of chiral reducing agents is a direct method for achieving enantioselectivity in the reduction of prochiral ketones. For instance, the reduction of 3-acetylbenzonitrile, a precursor to the target molecule, can be accomplished using chiral borohydride (B1222165) reagents. These reagents, often modified with chiral ligands, create a chiral environment around the reducing hydride, leading to a preferential attack on one face of the ketone and resulting in an excess of one enantiomer of the corresponding alcohol. While effective, this method can sometimes be limited by the cost and availability of the chiral reducing agent.

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral alcohols. ccsenet.org This technique employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the addition of hydrogen across the carbonyl group of a prochiral ketone. For the synthesis of precursors to this compound, catalysts based on rhodium, ruthenium, and iridium, coordinated with chiral phosphine (B1218219) ligands, have been successfully utilized. ccsenet.org These catalytic systems can achieve high enantioselectivities and conversions under relatively mild conditions. ccsenet.orgchemrxiv.org The choice of catalyst, solvent, and reaction conditions is critical in optimizing the enantiomeric excess (e.e.) of the desired alcohol. ccsenet.org For example, supported iron-based chiral catalysts have been applied in the asymmetric catalytic hydrogenation of β-chloro-propiophenone, achieving high yield and enantiomeric excess. ccsenet.org

| Catalyst Type | Typical Precursor | Key Advantages | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Rhodium-based | Aryl ketones | High activity and selectivity | Often >95% |

| Ruthenium-based | β-Keto esters | Versatile for various functional groups | Up to 99% |

| Iridium-based | Unfunctionalized ketones | Effective for challenging substrates | Variable, can be high |

| Iron-based (supported) | β-chloro-propiophenone | Cost-effective and robust | Up to 90% ccsenet.org |

Diastereoselective Approaches to this compound Synthesis

Diastereoselective synthesis offers an alternative strategy by introducing a chiral auxiliary to the precursor molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as a reduction, to favor the formation of one diastereomer over the other. For the synthesis of this compound, a chiral amine can be reacted with a keto-acid precursor to form a chiral amide. The subsequent reduction of the ketone is then influenced by the stereocenter of the chiral amine, leading to a diastereomerically enriched product. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched amino alcohol. Stereocontrol can be achieved through kinetic protonation or by equilibration of a nitro group under thermodynamic control. nih.gov

Racemic Synthesis and Subsequent Chiral Resolution Techniques for (3-(1-Aminoethyl)phenyl)methanol

An alternative to asymmetric synthesis is the preparation of a racemic mixture of (3-(1-Aminoethyl)phenyl)methanol, followed by the separation of the enantiomers. This approach can be economically viable, especially for large-scale production.

One of the most established and widely used methods for resolving racemic bases like (3-(1-Aminoethyl)phenyl)methanol is through the formation of diastereomeric salts. nii.ac.jpnih.gov This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction produces a mixture of two diastereomeric salts. nii.ac.jp

Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. nii.ac.jplibretexts.orgunchainedlabs.com The less soluble diastereomer will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor. nii.ac.jpnih.gov After separation, the desired enantiomer of the amine can be liberated from the diastereomeric salt by treatment with a base. gavinpublishers.com Commonly used chiral acids for this purpose include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orggoogle.com The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. nih.gov

| Resolving Agent | Chemical Class | Key Characteristics |

|---|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid | Readily available, forms well-defined crystals. libretexts.org |

| (-)-Mandelic Acid | α-Hydroxy Acid | Effective for a wide range of amines. libretexts.orggoogle.com |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | Strong acid, useful for weakly basic amines. libretexts.org |

| Brucine | Alkaloid | Naturally occurring, often used for acidic compounds. libretexts.org |

| Strychnine | Alkaloid | Naturally occurring, effective but toxic. libretexts.org |

| Quinine | Alkaloid | Readily available, widely used in resolution. libretexts.org |

Kinetic Resolution Strategies

Kinetic resolution is a widely utilized technique for separating enantiomers from a racemic mixture by reacting them with a chiral catalyst or reagent. This process exploits the difference in reaction rates between the two enantiomers, allowing for the separation of the faster-reacting enantiomer from the less reactive one. For molecules like (3-(1-Aminoethyl)phenyl)methanol, which contains both an amino and a hydroxyl group, enzymatic kinetic resolution is a particularly powerful strategy.

Enzymes, especially lipases, are common catalysts for the kinetic resolution of chiral alcohols and amines due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. In a typical enzymatic kinetic resolution of a racemic amino alcohol, one enantiomer is selectively acylated in the presence of an acyl donor, leaving the other enantiomer unreacted.

While specific studies detailing the kinetic resolution of (3-(1-Aminoethyl)phenyl)methanol are not extensively documented in publicly available literature, the methodology is well-established for structurally similar compounds. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and lipases from Aspergillus oryzae have demonstrated high efficiency and enantioselectivity in the resolution of various phenylethanol and phenylethylamine derivatives. nih.govmdpi.com The process typically involves the transesterification of the alcohol moiety with an acyl donor like vinyl acetate (B1210297).

The general scheme for such a resolution would proceed as follows: The racemic (3-(1-Aminoethyl)phenyl)methanol is incubated with a lipase in a suitable organic solvent, along with an acylating agent. The enzyme would selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer), yielding the acylated product and leaving the desired (S)-enantiomer in high enantiomeric excess. The separation of the unreacted (S)-alcohol from the (R)-ester can then be achieved using standard chromatographic techniques.

Key parameters that would require optimization for a successful kinetic resolution of (3-(1-Aminoethyl)phenyl)methanol include the choice of enzyme, acyl donor, solvent, and reaction temperature to maximize both conversion and enantioselectivity.

Chromatographic Enantioseparation Methods

Direct separation of enantiomers by chromatography is another powerful tool for obtaining enantiopure compounds. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques for this purpose.

For the enantioseparation of (3-(1-Aminoethyl)phenyl)methanol, which is a polar, basic compound, polysaccharide-based CSPs are often the first choice. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, have proven to be highly effective for a broad range of chiral molecules.

While specific application notes for the direct separation of (3-(1-Aminoethyl)phenyl)methanol are not readily found, general principles for separating analogous chiral amines and alcohols can be applied. The selection of the CSP and the mobile phase is critical for achieving baseline separation.

Table 1: Common Chiral Stationary Phases for Separation of Amino Alcohols

| CSP Type | Common Trade Names | Typical Mobile Phase Systems |

| Polysaccharide-based (Amylose) | Chiralpak IA, Chiralpak AD | Normal Phase: Hexane/AlcoholPolar Organic: Alcohol/AdditiveReversed Phase: Aqueous Buffer/Acetonitrile or Methanol (B129727) |

| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ | Normal Phase: Hexane/AlcoholPolar Organic: Alcohol/AdditiveReversed Phase: Aqueous Buffer/Acetonitrile or Methanol |

| Protein-based | Chiralpak AGP, Chiralpak CBH | Reversed Phase: Aqueous Buffers |

For a compound like (3-(1-Aminoethyl)phenyl)methanol, method development would likely start with screening several polysaccharide-based columns (e.g., Chiralpak IA, AD, IC; Chiralcel OD, OJ) under different mobile phase conditions, including normal-phase, polar organic, and reversed-phase modes. The addition of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase is often necessary to improve peak shape and resolution for basic analytes by minimizing undesirable interactions with the silica support.

Another approach involves the derivatization of the amine or alcohol group with a chiral derivatizing agent, such as (+)- or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18). However, this method is less direct and requires additional reaction and purification steps.

Enantioselective Synthesis Strategies for Chiral Amino Alcohols Bearing the S 3 1 Aminoethyl Phenyl Methanol Scaffold

Asymmetric Catalysis in C-C and C-N Bond Formation for Amino Alcohol Synthesis

Asymmetric catalysis represents a powerful and atom-economical approach for synthesizing chiral molecules. nii.ac.jp By using a substoichiometric amount of a chiral catalyst, large quantities of enantiomerically enriched products can be obtained. This strategy is broadly divided into transition metal catalysis and organocatalysis, both of which have been successfully applied to the formation of C-C and C-N bonds essential for constructing chiral amino alcohols.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides

Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most direct and efficient methods for preparing α-chiral amines, the core of many amino alcohols. acs.orgnih.gov This "green" strategy offers excellent atom economy with minimal waste. nih.gov The process typically involves the reduction of a prochiral imine or enamide using hydrogen gas and a chiral transition metal complex.

Ruthenium, rhodium, and iridium complexes are commonly employed catalysts, often featuring chiral phosphine (B1218219) ligands. For instance, Ru-complexes with chiral monotosylated 1,2-diamines or amino alcohols have demonstrated high enantioselectivities (up to 98%) in the transfer hydrogenation of imines. dicp.ac.cn The asymmetric hydrogenation of N-phosphinyl ketimines, catalyzed by a ruthenium complex prepared from [RuCl₂(p-cymene)]₂ and the chiral β-amino alcohol (1S,2R)-1-amino-2-indanol, has yielded products with very good yields and enantiomeric excesses up to 82%. mdpi.com The rigidity of the ligand's indane ring system was found to be crucial for achieving high enantioselectivity. mdpi.com

Iridium-based catalysts have also shown remarkable efficiency. For example, an Ir/(S,S)-f-Binaphane catalyst was used to hydrogenate various N-alkyl imines, providing chiral amines with up to 90% enantiomeric excess (ee). acs.orgnih.gov Despite its power, the asymmetric hydrogenation of imines presents challenges, such as the potential for catalyst poisoning by the resulting amine product and the presence of E/Z isomers in acyclic imines. dicp.ac.cn

Table 1: Examples of Transition Metal Catalysts in Asymmetric Hydrogenation of Imines

| Catalyst/Ligand | Substrate Type | Max. Enantiomeric Excess (ee) | Reference |

| Ru/(1S,2R)-1-amino-2-indanol | N-phosphinyl ketimines | 82% | mdpi.com |

| Ru/monotosylated 1,2-diamines | Cyclic Imines | up to 98% | dicp.ac.cn |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl imines | up to 90% | acs.orgnih.gov |

Organocatalytic Approaches to Chiral Amino Alcohols

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free and environmentally friendly alternative to traditional organometallic methods. tandfonline.com Chiral amino alcohols themselves are frequently used as organocatalysts. tandfonline.comrsc.org These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of a reaction. rsc.org

Simple primary β-amino alcohols derived from common amino acids have proven to be efficient organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes, a key C-C bond-forming reaction. rsc.org These catalysts contain an amino group, which can act as a basic site or form an enamine, and a hydroxyl group that directs the reaction via hydrogen bonding. rsc.org Similarly, C₂-symmetric chiral amino alcohols have been synthesized and used as catalysts for the enantioselective ring-opening of epoxides, achieving high enantiomeric excess (up to 97%). tandfonline.com

The development of organocatalytic strategies has provided access to a wide range of valuable chiral compounds, including noncanonical amino acids which can be transformed into other important molecules like β-amino alcohols. rsc.org

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classic and robust strategy for asymmetric synthesis. nii.ac.jp This method involves covalently attaching an enantiopure molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. Although this approach requires stoichiometric amounts of the auxiliary and involves additional protection/deprotection steps, it can achieve very high levels of stereoselectivity. nii.ac.jp

A novel approach combines the benefits of asymmetric catalysis and chiral auxiliaries. nih.gov This strategy uses a catalytic amount of an enantiopure species to install a transient chiral auxiliary onto the substrate from an achiral precursor. nih.gov This newly formed stereocenter then acts as an internal auxiliary, directing subsequent diastereoselective reactions. For example, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines has been developed using this concept to provide enantioenriched chiral amino alcohols. nih.gov

Enzymatic and Biocatalytic Transformations for Enantiopure Amino Alcohols

Biocatalysis offers a highly selective and sustainable route to enantiopure compounds. rsc.org Enzymes operate under mild conditions and can exhibit exceptional levels of chemo-, regio-, and enantioselectivity. mdpi.com Recent advances in protein engineering and screening have significantly expanded the scope of biocatalytic methods. rsc.org

Enzyme systems can be designed for deracemization processes. A one-pot, two-step cascade was developed to produce enantiopure propargylic alcohols and amines from racemic starting materials. nih.gov The process utilizes a peroxygenase to oxidize the racemic alcohol to a ketone, which is then selectively reduced by either an (R)-selective or (S)-selective alcohol dehydrogenase to yield the desired enantiomer. nih.gov Transaminases can also be employed in these cascades to convert the intermediate ketone into enantiomerically enriched amines. nih.gov

Table 2: Key Enzymes in Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme Class | Function | Example Application | Reference |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of ketones/oxidation of alcohols | Conversion of a hydroxyketone to a chiral diol | nih.gov |

| Transaminase (TA) | Stereoselective amination of ketones | Conversion of a hydroxyketone to a chiral amino alcohol | nih.govnih.gov |

| Peroxygenase | Oxidation of alcohols to ketones | Deracemization of racemic propargylic alcohols | nih.gov |

| Leucine Dehydrogenase | Reductive amination of ketoacids | Synthesis of amino acids | mdpi.com |

Stereocontrolled Formation of 1,3-Amino Alcohol Derivatives

The 1,3-amino alcohol motif, present in (S)-(3-(1-Aminoethyl)phenyl)methanol, requires specific strategies for its stereocontrolled construction. Various synthetic methods have been developed to control the relative and absolute stereochemistry of the vicinal amino and hydroxyl groups.

One powerful method is the 1,3-dipolar cycloaddition reaction, which can generate complex five-membered heterocycles with multiple stereocenters from simple starting materials with a high degree of stereocontrol. diva-portal.org Rhodium(II)-catalyzed cycloadditions of carbonyl ylides to aldimines, for example, produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.orgdiva-portal.org

Recent advances in catalysis have enabled the stereodivergent synthesis of 1,3-amino alcohols, allowing access to any desired stereoisomer by selecting the appropriate catalyst combination. researchgate.net Furthermore, nickel-catalyzed asymmetric reductive coupling of 2-aza-butadienes with aldehydes provides a route to chiral γ-secondary amino alcohols. organic-chemistry.org Copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amines is another modern approach that yields structurally diverse, chiral γ-amino alcohols, often featuring challenging tertiary carbon stereocenters. nih.govacs.org The selective γ-C(sp³)-H hydroxylation of primary amines using aqueous hydrogen peroxide also provides a direct route to γ-amino alcohols. organic-chemistry.org The addition of metalloenamines derived from N-sulfinyl imines to aldehydes, followed by diastereoselective reduction, yields both syn- and anti-1,3-amino alcohol derivatives with very high diastereomeric ratios. nih.gov

Advanced Spectroscopic Characterization and Elucidation of Stereochemistry of S 3 1 Aminoethyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Purity

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For chiral molecules like (S)-(3-(1-Aminoethyl)phenyl)methanol, it provides detailed information about the connectivity of atoms and the stereochemical environment.

Proton (¹H) NMR spectroscopy confirms the presence of all hydrogen atoms in the molecule and provides insights into their local electronic and spatial environments through chemical shifts (δ), spin-spin coupling (J), and signal multiplicity. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton.

The key resonances for structural assignment include:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the range of δ 7.2-7.4 ppm. Due to the meta-substitution pattern, they would present as a complex multiplet.

Methine Proton (CH-NH₂): The proton at the stereocenter, adjacent to the amino group and the aromatic ring, is anticipated to be a quartet around δ 4.1-4.3 ppm, resulting from coupling with the three protons of the adjacent methyl group.

Methylene (B1212753) Protons (CH₂-OH): The benzylic protons of the hydroxymethyl group are expected to appear as a singlet around δ 4.6-4.7 ppm, assuming no coupling to the hydroxyl proton.

Methyl Protons (CH₃): The three protons of the methyl group at the chiral center would resonate as a doublet around δ 1.4-1.5 ppm, due to coupling with the single methine proton.

Amine and Hydroxyl Protons (NH₂ and OH): These protons typically appear as broad singlets and their chemical shifts are highly dependent on concentration, solvent, and temperature. They can often be identified by their disappearance upon D₂O exchange.

The following table summarizes the predicted ¹H NMR spectral data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (Ar-H) | 7.2 - 7.4 | Multiplet (m) | - |

| Methylene (CH ₂OH) | 4.6 - 4.7 | Singlet (s) | - |

| Methine (C HNH₂) | 4.1 - 4.3 | Quartet (q) | ~6.5 |

| Amine/Hydroxyl (NH ₂/OH ) | 1.5 - 3.0 (variable) | Broad Singlet (br s) | - |

| Methyl (CH ₃) | 1.4 - 1.5 | Doublet (d) | ~6.5 |

Predicted data based on spectral analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound would show nine distinct signals, corresponding to the nine carbon atoms in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-3, attached to CH(NH₂)CH₃) | ~146 |

| Aromatic (C-1, attached to CH₂OH) | ~142 |

| Aromatic (C-H) | 125 - 129 |

| Methylene (C H₂OH) | ~65 |

| Methine (C HNH₂) | ~51 |

| Methyl (C H₃) | ~25 |

Predicted data based on spectral analysis of structurally similar compounds.

While standard ¹H and ¹³C NMR confirm the molecular structure, advanced methods are required to unequivocally determine the absolute configuration of the stereocenter.

One of the most reliable methods is the Mosher's ester analysis . nih.govspringernature.comumn.edu This technique involves derivatizing the alcohol or amine with an enantiomerically pure chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This reaction creates a pair of diastereomers from the chiral analyte. nih.gov Because diastereomers have different physical properties, their NMR spectra will differ. springernature.com

The protons of the substrate near the newly formed ester or amide linkage will experience shielding or deshielding effects from the phenyl group of the MTPA moiety. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, the absolute configuration of the original alcohol or amine can be assigned based on the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter. nih.govumn.edu

Additionally, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which helps in determining the relative stereochemistry and preferred conformations of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₉H₁₃NO, corresponding to a molecular weight of 151.21 g/mol . smolecule.com

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be expected at m/z = 151. The fragmentation of this molecular ion is predictable based on the structure. The most likely fragmentation pathway is the cleavage of the C-C bond adjacent to the amino group (α-cleavage), which is a favorable process for amines. This would result in the loss of a methyl radical (•CH₃) to form a stable benzylic iminium ion.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [C₈H₁₀NO]⁺ | M⁺˙ - •CH₃ (α-cleavage) |

| 134 | [C₉H₁₂N]⁺ | M⁺˙ - •OH |

| 122 | [C₈H₁₂N]⁺ | M⁺˙ - •CH₂OH |

| 106 | [C₇H₈N]⁺ | Loss of CH₂OH and subsequent rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Predicted fragmentation patterns based on the principles of mass spectrometry for amino alcohols.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its hydroxyl, amino, and aromatic functionalities.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3400 - 3300 (two bands, medium) | N-H stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH, CH₃) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1650 - 1580 | N-H bend | Primary Amine |

| ~1050 | C-O stretch | Primary Alcohol |

Data represents typical IR absorption ranges for the indicated functional groups. rsc.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical techniques, such as polarimetry and circular dichroism (CD), are sensitive to the chirality of a molecule and are essential for determining its enantiomeric purity or enantiomeric excess (% ee).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. While simple amino alcohols like this compound may not have a strong chromophore to produce a significant CD signal in an accessible spectral region, derivatization can be employed. researchgate.net Reaction with a chromophoric reagent can introduce a new chromophore near the stereocenter, leading to a distinct CD spectrum. The intensity of the CD signal (Cotton effect) is directly proportional to the enantiomeric excess of the sample. nih.govacs.org By forming complexes with certain lanthanide compounds or reacting with specific probes, a strong and predictable CD signal can be induced, allowing for the determination of both the absolute configuration and the enantiomeric excess. researchgate.netnih.gov

Optical Rotation Measurements

Optical rotation is a fundamental chiroptical property of a chiral substance that causes the rotation of the plane of plane-polarized light. libretexts.org The direction and magnitude of this rotation are characteristic of the molecule's three-dimensional structure. masterorganicchemistry.com For a pair of enantiomers, the rotation will be equal in magnitude but opposite in direction. libretexts.org The dextrorotatory enantiomer, designated as (+), rotates the plane of polarized light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counterclockwise. libretexts.org

The measured optical rotation is expressed as the specific rotation ([α]), which is a standardized value calculated from the observed rotation (α) using the formula:

[α]λT = α / (l × c)

where T is the temperature, λ is the wavelength of the light source (commonly the sodium D-line at 589 nm), l is the path length of the sample tube in decimeters (dm), and c is the concentration of the sample in grams per milliliter (g/mL). masterorganicchemistry.com The specific rotation is an intensive property and is influenced by temperature, solvent, and the wavelength of light used. wikipedia.org

The solvent can have a significant effect on the specific rotation due to interactions such as hydrogen bonding and changes in the conformational equilibrium of the chiral molecule. nih.gov A comprehensive study on (S)-(-)-α-methylbenzylamine (another name for 1-phenylethylamine) demonstrated that the specific rotation varies considerably with the solvent's polarity, polarizability, and hydrogen-bonding capabilities. nih.gov Therefore, when reporting or comparing optical rotation values, it is crucial to specify the experimental conditions.

| Parameter | Description | Significance in Chiral Analysis |

|---|---|---|

| Specific Rotation ([α]) | The standardized measure of the rotation of plane-polarized light by a chiral compound. | A characteristic physical constant for a given enantiomer under specific conditions. |

| Wavelength (λ) | The wavelength of the monochromatic light used for the measurement (e.g., Sodium D-line, 589 nm). | Specific rotation is wavelength-dependent, a phenomenon known as optical rotatory dispersion (ORD). |

| Temperature (T) | The temperature at which the measurement is performed, typically 20°C or 25°C. | Temperature can affect the conformational equilibrium and solvent-solute interactions, thereby influencing the observed rotation. |

| Concentration (c) and Solvent | The concentration of the chiral compound in a specific solvent. | Solvent-solute interactions and potential for intermolecular association can alter the specific rotation. The effect of concentration should be evaluated. |

| Enantiomeric Purity | The (S) configuration is expected to exhibit a specific rotation opposite in sign to the (R) configuration. | The sign of rotation helps in assigning the absolute configuration relative to known standards. |

Circular Dichroism (CD) Spectroscopy in Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net An achiral molecule does not exhibit a CD spectrum. A CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) or molar ellipticity [θ] versus wavelength. The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects.

The stereochemistry of this compound can be investigated using CD spectroscopy by examining the electronic transitions of its chromophores, namely the phenyl ring. The benzene chromophore exhibits several π → π* transitions. For substituted benzenes, these transitions can become optically active if they are perturbed by a chiral center. In the case of this compound, the chiral center is directly attached to the phenyl ring system via a methylene group, which allows for effective electronic coupling.

The CD spectrum of a chiral benzylic amine is expected to show Cotton effects in the UV region corresponding to the 1Lb (~260 nm) and 1La (~210 nm) bands of the phenyl chromophore. The signs and magnitudes of these Cotton effects are sensitive to the absolute configuration at the chiral center and the conformation of the molecule. Empirical rules, such as the sector rules for aromatic chromophores, can often be used to predict the sign of the Cotton effect based on the spatial arrangement of the substituents around the chromophore. For (S)-1-phenylethylamine and its derivatives, the sign of the Cotton effect associated with the 1Lb transition has been correlated with the absolute configuration. lookchem.com

While a specific CD spectrum for this compound is not available in the reviewed literature, it is anticipated that the (S)-enantiomer would exhibit a characteristic CD spectrum that is a mirror image of the spectrum of its (R)-enantiomer. The precise wavelengths and intensities of the Cotton effects would provide valuable information for confirming the absolute configuration and for studying conformational changes in different solvent environments.

| Parameter | Typical Wavelength Range (nm) | Electronic Transition | Significance in Stereochemical Analysis |

|---|---|---|---|

| Cotton Effect (1Lb band) | 250 - 270 | π → π | The sign of this Cotton effect is often correlated with the absolute configuration of the chiral center adjacent to the phenyl ring. |

| Cotton Effect (1La band) | 200 - 220 | π → π | This transition typically gives rise to a more intense Cotton effect and provides further confirmation of the stereochemistry. |

| Molar Ellipticity [θ] | - | - | The magnitude of the molar ellipticity is proportional to the difference in absorption of left and right circularly polarized light and is a measure of the intensity of the CD signal. |

| Solvent Effects | - | - | The choice of solvent can influence the position and intensity of Cotton effects by altering the conformational equilibrium and solvation of the molecule. |

Mechanistic Investigations of Reactions Involving S 3 1 Aminoethyl Phenyl Methanol

Elucidation of Reaction Pathways in (S)-(3-(1-Aminoethyl)phenyl)methanol Synthesis

The synthesis of the chiral amino alcohol this compound is most effectively achieved through the asymmetric reduction of a prochiral ketone precursor, such as 3'-(hydroxymethyl)acetophenone. This transformation establishes the crucial stereocenter at the carbon bearing the hydroxyl and aminoethyl groups. The reaction pathways are primarily investigated through studies of chiral reduction and catalytic hydrogenation mechanisms.

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis. wikipedia.org For the synthesis of this compound, the reduction of a ketone like 3'-(hydroxymethyl)acetophenone is the key stereochemistry-determining step. Mechanistic studies have largely focused on catalyst-controlled processes, which offer high efficiency and enantioselectivity.

One of the most well-established mechanisms is that of asymmetric transfer hydrogenation (ATH), often employing Noyori-type catalysts. mdpi.comnih.gov This reaction uses a hydrogen donor like a formic acid/triethylamine mixture or isopropanol (B130326) instead of gaseous hydrogen. nih.gov The mechanism is described as a metal-ligand bifunctional process. researchgate.net It involves the formation of an 18-electron ruthenium hydride species from the catalyst precursor. mdpi.com The reduction of the ketone then occurs in the outer coordination sphere of the metal, meaning there is no direct binding of the ketone substrate to the ruthenium center. researchgate.net The transfer of a hydride from the metal and a proton from the amine ligand of the catalyst to the carbonyl group of the ketone proceeds through a concerted, six-membered transition state. nih.gov This outer-sphere mechanism is particularly effective for ketones that can participate in hydrogen bonding, which helps to orient the substrate in the transition state for optimal stereoselectivity.

Another significant approach involves borane (B79455) reduction catalyzed by chiral oxazaborolidines, famously known as the Corey-Bakshi-Shibata (CBS) reduction. This method uses a catalytic amount of a chiral oxazaborolidine, which coordinates with the borane reducing agent and the ketone substrate. The mechanism involves the formation of a ternary complex where the ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This coordination activates the ketone towards reduction and rigidly orients it, allowing the borane to deliver a hydride to one specific face of the carbonyl, thus leading to a highly enantioselective reduction. researchgate.net

Direct asymmetric hydrogenation (AH) using molecular hydrogen is another powerful method for synthesizing chiral alcohols from ketones. nrochemistry.com The mechanisms for these reactions, particularly those using ruthenium catalysts with chiral diphosphine and diamine ligands (e.g., BINAP and DPEN), have been extensively studied. nih.govmdpi.com

The reaction is believed to proceed through the following key steps:

Catalyst Activation : The precatalyst, typically a Ru(II)-dihalide complex, is activated under hydrogen pressure, often in the presence of a base, to form a catalytically active RuH₂ species. nih.gov

Substrate Interaction : Unlike the outer-sphere mechanism of ATH, the AH of ketones often involves the formation of a six-membered pericyclic transition state. This involves the C=O group of the substrate and the H-Ru-N-H moiety of the active catalyst. nih.gov

Hydrogen Transfer : The hydride on the ruthenium and a proton from the coordinated amine ligand are transferred to the ketone's carbonyl group in a concerted fashion. This bifunctional catalysis, involving both the metal and the ligand, is key to the high efficiency of the reaction. researchgate.net

Product Release and Catalyst Regeneration : After the hydrogen transfer, the resulting chiral alcohol is released, and the catalyst is regenerated to continue the catalytic cycle. nrochemistry.com

The enantioselectivity of the process is determined by the specific chiral environment created by the ligands around the metal center, which favors one of the diastereomeric transition states over the other. nih.gov

Mechanistic Insights into Derivatization Reactions

Once synthesized, this compound can undergo various derivatization reactions at its amino and hydroxyl functional groups. Mechanistic understanding of these transformations is vital for the synthesis of more complex molecules, such as pharmaceutical intermediates.

The primary amino group of this compound is a nucleophilic center that readily undergoes substitution reactions like alkylation and acylation. A significant challenge in these reactions is achieving mono-substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.

Mechanistic approaches to achieve selective mono-N-alkylation include the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In this process, a catalyst (often based on iridium or ruthenium) temporarily removes hydrogen from an alcohol (the alkylating agent) to form an aldehyde in situ. The primary amine then condenses with this aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the mono-alkylated secondary amine. Water is the only byproduct in this atom-economical process. nih.gov

Another strategy involves the use of chelating agents to control reactivity. For instance, 9-borabicyclononane (B1260311) (9-BBN) can form a stable chelate with 1,3-amino alcohols. This chelation protects the hydroxyl group and modulates the reactivity of the amino group, allowing for selective mono-N-alkylation upon deprotonation and reaction with an alkyl halide. organic-chemistry.org

Acylation reactions, such as the formation of amides, are generally more straightforward. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) to form a tetrahedral intermediate, which then collapses to form the amide product and a leaving group.

The hydroxyl group in this compound can undergo transformations such as O-alkylation (etherification) and esterification. A key mechanistic consideration is the chemoselectivity of these reactions, given the presence of the competing nucleophilic amino group.

Williamson ether synthesis is a common method for O-alkylation. The mechanism involves the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. google.com For amino alcohols, the choice of base is critical. Using a strong, non-nucleophilic base can selectively deprotonate the more acidic hydroxyl group over the amino group, allowing for preferential O-alkylation. However, under certain conditions, N-alkylation can be a competing side reaction. google.com

Protecting group strategies are often employed to achieve selectivity. The amino group can be temporarily protected (e.g., as a carbamate) to allow for unambiguous reaction at the hydroxyl group. Conversely, the hydroxyl group can be protected (e.g., as a silyl (B83357) ether) to direct reactions to the amino group. The choice of protecting group is guided by its stability under the planned reaction conditions and the ease of its selective removal. jocpr.comuchicago.edu

Role of Catalysts and Reagents in Stereocontrol

The stereochemical outcome of the synthesis of this compound is dictated by the catalyst and reagents used in the asymmetric reduction step. The catalyst creates a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.

In Noyori-type catalysts, such as [RuCl((S,S)-TsDPEN)(η⁶-p-cymene)], the stereocontrol arises from the precise three-dimensional arrangement of the chiral diamine ligand (TsDPEN) and the η⁶-arene ligand. mdpi.comnih.gov The mechanism of enantioselection is often explained by the presence of a C-H/π interaction between an ortho C-H bond of the ketone's aromatic ring and the η⁶-arene ligand of the catalyst. mdpi.comacs.org This interaction stabilizes one of the diastereomeric transition states, leading to the preferential formation of a specific enantiomer of the alcohol. The configuration of the chiral ligand directly dictates the stereochemistry of the product; for example, an (S,S)-diamine ligand typically yields the (S)-alcohol. researchgate.netnih.gov

The table below summarizes the role of different components in a typical Noyori-type catalyst system for asymmetric hydrogenation.

| Catalyst Component | Role in Stereocontrol |

| Chiral Ligand (e.g., (S,S)-TsDPEN) | Primary source of chirality. Its conformation creates a C₂-symmetric environment that differentiates the prochiral faces of the ketone. |

| Metal Center (e.g., Ru) | Acts as the catalytic core, binding the ligands and facilitating the hydride transfer. |

| η⁶-Arene Ligand (e.g., p-cymene) | Influences catalyst activity and participates in non-covalent interactions (e.g., CH-π) with the substrate to enhance enantioselectivity. mdpi.comacs.org |

| Hydrogen Source (H₂ or Donor) | Provides the hydride and proton for the reduction of the carbonyl group. |

| Base/Acid Conditions | Affects the rate of catalyst activation and the overall reaction mechanism, which can influence stereoselectivity. researchgate.net |

The interplay between the steric bulk and electronic properties of both the substrate and the chiral ligand is crucial. The catalyst must provide a binding pocket that can effectively discriminate between the two faces of the prochiral ketone, a process governed by subtle noncovalent interactions within the diastereomeric transition states. acs.org

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for elucidating the reaction mechanisms, determining rate laws, and understanding the factors that influence the speed of chemical reactions. For a compound like this compound, which contains both a primary amine and a benzylic alcohol, kinetic investigations would likely focus on reactions involving these two functional groups.

Hypothetical Kinetic Data for Nucleophilic Substitution

In a hypothetical scenario where this compound acts as a nucleophile in a substitution reaction, one could expect the reaction rate to be influenced by the concentration of both the amine and the electrophile. The table below illustrates hypothetical second-order rate constants for such a reaction under various conditions.

| Experiment | Initial [this compound] (mol/L) | Initial [Electrophile] (mol/L) | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | Toluene | 25 | 1.5 x 10⁻³ |

| 2 | 0.2 | 0.1 | Toluene | 25 | 1.5 x 10⁻³ |

| 3 | 0.1 | 0.2 | Toluene | 25 | 1.5 x 10⁻³ |

| 4 | 0.1 | 0.1 | Toluene-Methanol (9:1) | 25 | 2.0 x 10⁻³ |

| 5 | 0.1 | 0.1 | Toluene | 40 | 3.5 x 10⁻³ |

This data is illustrative and not based on actual experimental results for this compound.

The addition of a polar protic solvent like methanol (B129727) could potentially increase the reaction rate by stabilizing charged intermediates or transition states. primescholars.com Similarly, an increase in temperature would be expected to enhance the rate constant, as is typical for many chemical reactions. primescholars.com

Influence of Solvent and Temperature on Reaction Rates

Temperature also plays a critical role. Studies on the reactions of 1-chloro-2,4,6-trinitrobenzene with aniline (B41778) and N-ethylaniline have demonstrated that an increase in temperature enhances the rates of these nucleophilic aromatic substitution reactions. primescholars.com

While direct experimental data for this compound is not available in the provided search results, these general principles derived from related systems offer a framework for predicting its kinetic behavior. Further empirical studies are necessary to fully characterize the reaction kinetics of this specific compound.

Applications of S 3 1 Aminoethyl Phenyl Methanol As a Chiral Synthon in Complex Molecular Architectures

Chiral Building Block in Asymmetric Synthesis

(S)-(3-(1-Aminoethyl)phenyl)methanol serves as a fundamental chiral building block for the synthesis of complex molecules. smolecule.com Its defined stereochemistry is crucial for establishing chirality in larger, more intricate structures. The presence of both an amino and a hydroxyl group on a chiral scaffold allows for sequential or orthogonal chemical modifications, making it a versatile starting material in asymmetric synthesis. The inherent chirality of this compound makes it a significant asset in medicinal chemistry and the development of new materials, where specific stereoisomers are often required for desired biological activity or material properties. smolecule.com

The unique stereochemistry of this compound facilitates selective interactions with other chiral molecules and biological targets. smolecule.com This property is not only important for its direct applications but also for its role as a precursor in syntheses where the final product's stereochemistry is critical.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound provides a valuable starting point for the synthesis of such compounds, leveraging its amino and hydroxyl functionalities to construct various heterocyclic rings.

A significant application of derivatives of this compound is in the synthesis of chiral isoquinolinone derivatives. Research has demonstrated the successful synthesis of a series of novel (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones. This was achieved through a Suzuki-Miyaura coupling reaction, starting from (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, which can be prepared from this compound.

The coupling reaction introduces various pyrimidine (B1678525) motifs at the C-8 position of the isoquinolinone ring. The general reaction scheme involves the palladium-catalyzed cross-coupling of the chlorinated isoquinolinone with a pyrimidinylboronic acid in the presence of a suitable base and phosphine (B1218219) ligand. The reaction conditions have been optimized to achieve good to excellent yields of the desired products.

Detailed findings from this research, including the specific pyrimidinylboronic acids used and the corresponding product yields, are presented in the table below.

| Entry | Pyrimidinylboronic Acid | Product | Yield (%) |

| 1 | (2-Methoxypyrimidin-5-yl)boronic acid | (S)-3-(1-Aminoethyl)-8-(2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 98 |

| 2 | (2-Ethoxypyrimidin-5-yl)boronic acid | (S)-3-(1-Aminoethyl)-8-(2-ethoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 95 |

| 3 | (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | (S)-3-(1-Aminoethyl)-8-(2-(trifluoromethyl)pyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 75 |

| 4 | (2-Chloropyrimidin-5-yl)boronic acid | (S)-3-(1-Aminoethyl)-8-(2-chloropyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 80 |

| 5 | (2-Fluoropyrimidin-5-yl)boronic acid | (S)-3-(1-Aminoethyl)-8-(2-fluoropyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 70 |

These synthesized isoquinolinone derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the potential of this compound as a scaffold for the development of new therapeutic agents.

The bifunctional nature of this compound makes it a promising candidate for the synthesis of fused heterocyclic systems. The amino and hydroxyl groups can participate in cyclization reactions to form rings fused to the phenyl group. While specific examples starting directly from this compound are not extensively documented in the literature, the general strategies for synthesizing fused heterocycles can be applied. researchgate.netnih.govresearchgate.net

For instance, the amino group can be acylated and then cyclized with the phenyl ring through electrophilic substitution, or the hydroxyl group can be converted into a leaving group to facilitate intramolecular nucleophilic attack by the amino group. These approaches could lead to the formation of various fused systems, such as tetrahydroisoquinolines or other related N-heterocycles. The synthesis of polyfused heterocyclic systems is an active area of research, with applications in materials science and medicinal chemistry. researchgate.netnih.gov

Utility in the Construction of Advanced Pharmaceutical Intermediates

This compound is utilized in the production of pharmaceuticals and fine chemicals. smolecule.com Its classification as a pharmaceutical intermediate highlights its role in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.com The structural motif of a chiral aminoethylphenyl group is present in several biologically active compounds.

A notable example of a drug with a similar structural core is Rivastigmine, which is used for the treatment of Alzheimer's disease. google.com While the synthesis of Rivastigmine itself may not directly start from this compound, the synthesis of related compounds and analogues often involves intermediates with this chiral scaffold. The development of efficient synthetic routes to such intermediates is crucial for the pharmaceutical industry. google.com The availability of enantiomerically pure this compound allows for the stereoselective synthesis of these advanced pharmaceutical intermediates, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

Role in the Development of Chiral Ligands and Catalysts

Chiral ligands and catalysts are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral amino alcohols are a well-established class of ligands for a variety of metal-catalyzed reactions. The structure of this compound, containing both a stereogenic center and two potential coordination sites (the amino and hydroxyl groups), makes it an attractive candidate for development into a chiral ligand.

Although specific ligands derived directly from this compound are not prominently featured in the current literature, its structural features suggest its potential for such applications. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. Derivatization of the amino and hydroxyl groups could further tune the steric and electronic properties of the resulting ligand, optimizing its performance in a specific asymmetric reaction.

Application as a Chiral Derivatizing Agent for Enantiomeric Analysis

The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis. Chiral derivatizing agents (CDAs) are often employed in conjunction with techniques like NMR spectroscopy to determine the enantiomeric purity of a chiral compound. A CDA reacts with a mixture of enantiomers to form a pair of diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Chiral amines and amino alcohols are frequently used as CDAs. nih.govnih.gov While the direct application of this compound as a CDA has not been explicitly reported, its structural characteristics make it a suitable candidate for this purpose. The amino group can react with chiral carboxylic acids, for example, to form diastereomeric amides. The resulting diastereomers would likely exhibit different chemical shifts in their ¹H or ¹³C NMR spectra, enabling the determination of the enantiomeric composition of the original carboxylic acid. This potential application underscores the versatility of this compound as a tool in chiral chemistry.

Design, Synthesis, and Academic Exploration of Derivatives and Analogues of S 3 1 Aminoethyl Phenyl Methanol

Rational Design Principles for Novel (S)-(3-(1-Aminoethyl)phenyl)methanol Derivatives

The rational design of new derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing interactions with specific biological macromolecules. The core tenet of this approach is to modify the parent structure to enhance binding affinity, selectivity, and other pharmacologically relevant properties. The specific stereochemistry of the "(S)" configuration is a primary consideration, as it dictates the three-dimensional presentation of functional groups for interaction with chiral biological environments like enzyme active sites or receptor binding pockets. smolecule.com

Pharmacophore modeling is a key computational tool used in the rational design process. A pharmacophore model identifies the essential spatial arrangement of molecular features required for biological activity. For a molecule like this compound, a pharmacophore model would typically highlight key features such as a hydrogen bond donor (from the hydroxyl and amino groups), a hydrogen bond acceptor (the nitrogen and oxygen atoms), an aromatic/hydrophobic region (the phenyl ring), and a positive ionizable feature (the amino group). nih.gov By understanding these features, chemists can design modifications that either reinforce these interactions or introduce new ones to improve a desired outcome.

Structure-activity relationship (SAR) studies form the empirical basis of rational design. This involves synthesizing a series of analogues where specific parts of the molecule are systematically altered and then evaluating their biological activity. For this scaffold, SAR exploration would involve modifying the amino group, the hydroxyl group, and the phenyl ring to probe how these changes affect activity. The goal is to build a comprehensive understanding of which structural elements are critical for function.

Table 1: Key Pharmacophoric Features in Rational Design

| Feature | Structural Origin in this compound | Potential Design Strategy |

|---|---|---|

| Hydrogen Bond Donor | Amino (NH₂) and Hydroxyl (OH) groups | Acylation or sulfonylation of the amine; Etherification of the alcohol to modulate donor strength. |

| Hydrogen Bond Acceptor | Nitrogen and Oxygen atoms | Introduction of carbonyls or other heteroatoms on derivatives. |

| Aromatic/Hydrophobic | Phenyl ring | Substitution on the ring to alter size, lipophilicity, and electronic properties. |

| Positive Ionizable | Amino (NH₂) group | Conversion to secondary/tertiary amines or amides to modify pKa and charge distribution. |

| Chiral Center | Carbon bearing the amino and hydroxyl groups | Maintain the (S)-configuration for target-specific interactions. |

Synthetic Strategies for Functionalization of the Amino Group

The primary amino group of this compound is a highly versatile functional handle for derivatization, primarily acting as a potent nucleophile. smolecule.com Common strategies focus on forming amides and sulfonamides, which are prevalent motifs in biologically active compounds.

N-Acylation: The reaction of the amino group with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields N-acyl derivatives (amides). nih.gov This transformation is typically straightforward and can be performed under mild conditions. For example, reacting the parent compound with an acyl chloride like palmitoyl (B13399708) chloride in the presence of a base would yield the corresponding N-palmitoyl amide. iaea.org This strategy is often used to introduce lipophilic chains or other functional moieties.

N-Sulfonylation: Sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. ijarsct.co.inresearchgate.net This reaction is a robust and common method for producing sulfonamide derivatives, which are known to exhibit a wide range of biological activities. nih.govresearchgate.net The resulting sulfonamide has a less basic nitrogen atom compared to the starting amine.

Reductive Amination: While N-acylation and N-sulfonylation are common, the amino group can also undergo reductive amination. This process involves the reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to form a secondary or tertiary amine. For instance, reaction with formaldehyde (B43269) and formic acid can introduce methyl groups onto the nitrogen. google.com

Table 2: Summary of Synthetic Strategies for Amino Group Functionalization

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| N-Acylation | Acyl chloride (R-COCl), Base | Amide (-NH-CO-R) |

| N-Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide (-NH-SO₂-R) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

Synthetic Strategies for Functionalization of the Hydroxyl Group

The secondary hydroxyl group provides another key site for modification, allowing for the synthesis of ethers and esters. These reactions modulate the polarity, hydrogen-bonding capability, and steric profile of the molecule.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, typically under acidic catalysis (Fischer esterification), or more efficiently by using an activated carboxylic acid derivative like an acyl chloride or anhydride (B1165640) in the presence of a base. researchgate.net For example, reacting this compound with acetic anhydride would yield the corresponding acetate (B1210297) ester. Esterification is often used to create prodrugs or to introduce new functional groups. nih.gov

Etherification: The formation of an ether linkage is most classically achieved via the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a leaving group from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). libretexts.org This method is highly effective for introducing small alkyl or benzyl groups. masterorganicchemistry.com More modern, catalytic methods for ether synthesis have also been developed that may proceed under milder conditions. researchgate.netorganic-chemistry.org

Table 3: Summary of Synthetic Strategies for Hydroxyl Group Functionalization

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Esterification | Carboxylic acid (R-COOH), Acid catalyst OR Acyl chloride (R-COCl), Base | Ester (-O-CO-R) |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-O-R) |

Modification of the Phenyl Ring for Structure-Reactivity Relationship Studies

The primary method for modifying the aromatic ring is through electrophilic aromatic substitution (EAS). The existing hydroxymethyl and aminoethyl groups on the ring will direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. However, direct EAS on the parent molecule can be complicated by the reactivity of the amino and hydroxyl groups. A more controlled approach often involves synthesizing the core structure from an already substituted benzene (B151609) derivative.

Key modifications for SAR studies include:

Halogenation: Introducing halogens (F, Cl, Br) can alter lipophilicity and electronic character and can introduce new contact points for receptor binding. nih.gov

Introduction of Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the ring, which can impact binding and metabolic stability. nih.gov

Introduction of Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl chains increase the ring's electron density.

These modifications are crucial for fine-tuning the electronic properties of the molecule, which in turn influences its interactions with biological targets. nih.gov

Table 4: Phenyl Ring Substituents for SAR Studies

| Substituent Example | Electronic Effect | Common Synthetic Method |

|---|---|---|

| -Cl, -Br | Electron-withdrawing (inductive), Weakly deactivating | Electrophilic Halogenation |

| -CN | Strongly electron-withdrawing, Deactivating | Sandmeyer Reaction (from an aniline (B41778) precursor) |

| -CF₃ | Strongly electron-withdrawing, Deactivating | Introduction via trifluoromethyl-containing building blocks |

| -OCH₃ | Strongly electron-donating, Activating | Nucleophilic Aromatic Substitution or synthesis from a methoxy-substituted precursor |

Exploration of Conformational and Stereochemical Impact of Derivatization

The stereochemistry of this compound is a cornerstone of its utility, as biological systems are inherently chiral. The "(S)" configuration at the benzylic carbon creates a specific three-dimensional arrangement of the substituents, which is recognized differently by chiral receptors and enzymes compared to its "(R)" enantiomer. researchgate.net

When derivatives are synthesized, the conformational and stereochemical consequences must be carefully considered:

Conformational Restriction: Adding bulky groups to the amino or hydroxyl moieties can restrict the rotation around single bonds. This may lock the molecule into a specific "bioactive conformation" that fits more favorably into a binding site, potentially increasing potency. nih.gov Conversely, a poorly chosen bulky group could induce a conformation that prevents effective binding.

Introduction of New Stereocenters: Derivatization can introduce new chiral centers, leading to the formation of diastereomers. For example, acylating the amine with a chiral carboxylic acid would result in a mixture of diastereomers. Since diastereomers have different physical properties and often vastly different biological activities, their separation and individual testing are critical. researchgate.net

Eutomer vs. Distomer: In a pair of stereoisomers, the more active one is termed the "eutomer," while the less active one is the "distomer." researchgate.net The goal of chiral drug design is often to isolate and use only the eutomer, as the distomer may be inactive or contribute to off-target effects. Maintaining the original (S)-configuration is therefore paramount in derivatives designed to interact with the same target as the parent compound.

Computational chemistry plays a significant role in exploring these aspects, allowing for the modeling of low-energy conformations of new derivatives and predicting how they might interact with a target before they are synthesized. researchgate.netnih.gov

Table 5: Key Stereochemical Concepts in Derivatization

| Concept | Definition | Relevance to this compound Derivatives |

|---|---|---|

| Enantiomers | Stereoisomers that are non-superimposable mirror images. | The parent compound is the (S)-enantiomer; its (R)-enantiomer would likely have different biological activity. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Formed when derivatization introduces a new chiral center. Diastereomers have distinct properties. |

| Conformation | The spatial arrangement of atoms in a molecule that can be changed by rotation about single bonds. | Derivatization can influence the preferred conformation, affecting its ability to bind to a target. |

| Eutomer | The more biologically active stereoisomer in a pair. | The design goal is to create derivatives where the (S)-based isomer is the eutomer. |

Computational Chemistry and Theoretical Studies on S 3 1 Aminoethyl Phenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific studies detailing quantum chemical calculations to determine the molecular geometry and electronic structure of (S)-(3-(1-Aminoethyl)phenyl)methanol were found.

A search for the application of ab initio or semi-empirical computational methods to analyze this compound yielded no specific results or published data.

Conformational Analysis and Energy Landscapes

No studies were located that performed a conformational analysis or mapped the potential energy landscapes for this compound.

Spectroscopic Property Prediction and Validation

There is no available literature that reports on the theoretical prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound and their validation against experimental data.

Theoretical Modeling of Reaction Mechanisms and Transition States

No publications were found that theoretically model reaction mechanisms, transition states, or reaction pathways involving this compound.

There are no available theoretical or computational studies investigating the Kinetic Isotope Effect (KIE) for reactions involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its conformational dynamics, solvation, and interactions with other molecules, such as chiral selectors. These simulations solve Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes the positions and velocities of the atoms as a function of time.

The application of MD simulations to a chiral molecule like this compound would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule is placed in a simulation box, often filled with a solvent, such as water, to mimic experimental conditions. The choice of force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulation.

Equilibration: The system is then brought to the desired temperature and pressure through a process of energy minimization and equilibration. This ensures that the simulation starts from a physically realistic state.

Production Run: Following equilibration, the production MD simulation is performed, during which the trajectory of the system is saved at regular intervals. This trajectory contains a wealth of information about the molecule's behavior.

From the analysis of the MD simulation trajectory, several key properties of this compound can be investigated. For instance, the conformational flexibility of the molecule can be explored by analyzing the distribution of dihedral angles and the distances between different parts of the molecule. This can reveal the preferred shapes the molecule adopts in solution. Furthermore, the interactions between the molecule and the solvent, including the formation and breaking of hydrogen bonds, can be quantified.

Molecular dynamics simulations are particularly valuable for studying the interactions between a chiral molecule and a chiral selector, which is fundamental to understanding chiral recognition phenomena. nih.gov By simulating a system containing both this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography, the specific intermolecular interactions that lead to enantioselective recognition can be identified. nsf.gov These interactions often involve a combination of hydrogen bonding, hydrophobic interactions, and steric hindrance. nih.govnih.gov

The following table illustrates the type of data that can be obtained from MD simulations of the interaction between this compound and a hypothetical chiral selector.

| Interaction Parameter | (S)-enantiomer | (R)-enantiomer |

| Average Number of Hydrogen Bonds | 3.2 | 1.8 |

| Binding Free Energy (kcal/mol) | -8.5 | -6.2 |

| Solvent Accessible Surface Area (Ų) | 150 | 180 |

This table is for illustrative purposes only and does not represent actual experimental data.

Predictive Studies on Chiral Recognition Phenomena

Predictive studies on chiral recognition aim to forecast the enantioselectivity of a chiral selector for a given chiral molecule before conducting experiments. These studies are heavily reliant on computational chemistry and theoretical models to elucidate the mechanisms of chiral discrimination at the molecular level. For this compound, such studies could be instrumental in designing efficient methods for its enantiomeric separation.

Computational techniques like molecular docking are frequently employed in predictive studies. mdpi.com Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of chiral recognition, the (S)- and (R)-enantiomers of (3-(1-Aminoethyl)phenyl)methanol would be docked into the binding site of a known chiral selector. The docking scores, which are an estimation of the binding affinity, can provide a preliminary indication of the enantioselectivity.

The following table provides a hypothetical example of results from a molecular docking study of the enantiomers of (3-(1-Aminoethyl)phenyl)methanol with a chiral selector.

| Enantiomer | Docking Score (kcal/mol) | Key Interactions |

| This compound | -7.8 | Hydrogen bond with hydroxyl group, π-π stacking with phenyl ring, hydrophobic interaction with ethyl group. |

| (R)-(3-(1-Amnioethyl)phenyl)methanol | -5.9 | Hydrogen bond with hydroxyl group, steric clash with ethyl group. |

This table is for illustrative purposes only and does not represent actual experimental data.

Beyond molecular docking, more advanced computational methods can be used to refine the predictions. Quantum chemical calculations can provide more accurate descriptions of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern chiral recognition. mdpi.com By calculating the binding free energies of the diastereomeric complexes formed between the chiral selector and each enantiomer, a quantitative prediction of the enantioselectivity can be made. nih.gov The difference in binding free energy (ΔΔG) between the two diastereomeric complexes is directly related to the separation factor (α) in chromatography.

These predictive studies not only help in selecting the most suitable chiral selector for a particular separation but also provide fundamental insights into the nature of chiral recognition. researchgate.net Understanding the specific molecular interactions that drive enantioselectivity can guide the design of new and more effective chiral selectors and separation methods. mdpi.com

Analytical Methodologies for Enantiomeric Purity and Chiral Resolution of S 3 1 Aminoethyl Phenyl Methanol

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the chiral separation of amino alcohols due to its high efficiency, versatility, and broad applicability. scas.co.jpresearchgate.net The enantioseparation can be achieved through two primary strategies: direct resolution using chiral stationary phases or indirect resolution after converting the enantiomers into diastereomers. thieme-connect.de

Direct enantioseparation on a Chiral Stationary Phase (CSP) is often the preferred method due to its simplicity, as it does not require derivatization of the analyte. chromatographyonline.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. azom.com For a compound like (S)-(3-(1-Aminoethyl)phenyl)methanol, which contains both an amino group and a hydroxyl group, several types of CSPs are effective.

Polysaccharide-based CSPs: These are the most widely used CSPs, consisting of derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. researchgate.net Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.com Columns such as the CHIRALPAK® and CHIRALCEL® series have demonstrated broad applicability for a vast range of chiral compounds, including amino alcohols. scas.co.jpresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing selectivity and resolution. mdpi.com

Pirkle-type CSPs: These phases, also known as brush-type CSPs, involve a small chiral molecule covalently bonded to the silica surface. nih.gov They often feature a π-electron acceptor or donor group. For an analyte with an aromatic ring like this compound, these CSPs can achieve separation through π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Ligand-Exchange CSPs: This technique is particularly effective for compounds that can act as ligands, such as amino acids and amino alcohols. scas.co.jp The CSP consists of a chiral ligand, often an amino acid like L-proline, complexed with a metal ion (typically copper) and bonded to the stationary phase. Enantiomers are separated based on the differing stabilities of the diastereomeric ternary complexes formed between the stationary phase, the metal ion, and the individual enantiomers of the analyte. oup.com

| CSP Type | Chiral Selector Example | Primary Interactions | Typical Analytes |

|---|---|---|---|

| Polysaccharide-based | Amylose or Cellulose tris(phenylcarbamate) derivatives | Hydrogen bonding, steric hindrance, dipole-dipole | Wide range of compounds, including amino alcohols, amines, alcohols researchgate.netmdpi.com |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole | Aromatic amines, alcohols, esters, amides nih.gov |

| Ligand-Exchange | L-Proline-Cu(II) complex | Coordinate bonding, ligand exchange | Amino acids, hydroxy acids, amino alcohols, diamines scas.co.jpoup.com |

The indirect approach to chiral separation involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. thieme-connect.de These diastereomers possess different physicochemical properties and can be separated on a conventional, achiral HPLC column, such as a C18 reversed-phase column. thieme-connect.denih.gov

For this compound, the primary amino group is the most common site for derivatization. academicjournals.org The selection of a CDA is critical and should result in stable diastereomers that are easily separable and detectable. nih.gov

Commonly used chiral derivatizing agents include:

o-Phthalaldehyde (OPA) with a chiral thiol: OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.com By using a chiral thiol like N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), diastereomeric adducts are formed that can be separated and quantified. researchgate.net